Cas no 1694439-64-9 (Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl-)
![Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl- structure](https://ar.kuujia.com/scimg/cas/1694439-64-9x500.png)
1694439-64-9 structure
اسم المنتج:Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl-
كاس عدد:1694439-64-9
وسط:C13H18OS
ميغاواط:222.346422672272
CID:5253220
Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl-
-
- نواة داخلي: 1S/C13H18OS/c1-10(2)11(3)15-9-13(14)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
- مفتاح Inchi: TUXCAZIWLRPEAZ-UHFFFAOYSA-N
- ابتسامات: C(=O)(C1=CC=CC=C1)CSC(C)C(C)C
Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394298-0.25g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 0.25g |
$447.0 | 2025-03-16 | |
Enamine | EN300-394298-0.05g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 0.05g |
$407.0 | 2025-03-16 | |
Enamine | EN300-394298-0.5g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 0.5g |
$465.0 | 2025-03-16 | |
Enamine | EN300-394298-5.0g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 5.0g |
$1406.0 | 2025-03-16 | |
Enamine | EN300-394298-2.5g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 2.5g |
$949.0 | 2025-03-16 | |
Enamine | EN300-394298-1.0g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 1.0g |
$485.0 | 2025-03-16 | |
Enamine | EN300-394298-10.0g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 10.0g |
$2085.0 | 2025-03-16 | |
Enamine | EN300-394298-0.1g |
2-[(3-methylbutan-2-yl)sulfanyl]-1-phenylethan-1-one |
1694439-64-9 | 95.0% | 0.1g |
$427.0 | 2025-03-16 |
Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl- الوثائق ذات الصلة
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1694439-64-9 (Ethanone, 2-[(1,2-dimethylpropyl)thio]-1-phenyl-) منتجات ذات صلة
- 2137904-43-7(N-[2-(cyclopent-3-en-1-yl)ethyl]propanamide)
- 2137614-15-2(2-Cyclopentyl-4-formyl-5-propylfuran-3-carboxylic acid)
- 1804649-34-0(6-(Difluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 203740-63-0(Propargyl-PEG3-bromide)
- 1781322-50-6(5-(oxolan-2-yl)-1,2-oxazol-4-amine)
- 1261887-34-6(2,3'-Bis(trifluoromethyl)-5-bromomethylbiphenyl)
- 1805639-56-8(Methyl 4-chloromethyl-2-cyano-6-mercaptophenylacetate)
- 1114610-94-4(N-[(2-methoxyphenyl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide)
- 920466-80-4(N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}naphthalene-2-sulfonamide)
- 1158774-34-5(3-(4-Nitrobenzyl)oxypyridine hydrobromide)
الموردين الموصى بهم
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
